molecular formula C17H17Cl2N5O4S B13428438 (2R,3R,4S,5R)-2-[6-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3R,4S,5R)-2-[6-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B13428438
M. Wt: 458.3 g/mol
InChI Key: GHSJUTIELLTXHS-XNIJJKJLSA-N
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Description

This compound is a purine nucleoside derivative characterized by a 2,4-dichlorophenyl methylsulfanyl substituent at the C2 position of the purine ring and a β-D-ribofuranose-like oxolane (tetrahydrofuran) sugar moiety. The stereochemistry (2R,3R,4S,5R) ensures proper spatial orientation for interactions with biological targets, such as enzymes or receptors. This structural motif is common in antiviral or anticancer nucleoside analogs, where modifications at the purine C2 position are critical for activity and selectivity .

Properties

Molecular Formula

C17H17Cl2N5O4S

Molecular Weight

458.3 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H17Cl2N5O4S/c18-8-2-1-7(9(19)3-8)5-29-17-22-14(20)11-15(23-17)24(6-21-11)16-13(27)12(26)10(4-25)28-16/h1-3,6,10,12-13,16,25-27H,4-5H2,(H2,20,22,23)/t10-,12-,13-,16-/m1/s1

InChI Key

GHSJUTIELLTXHS-XNIJJKJLSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Origin of Product

United States

Biological Activity

The compound (2R,3R,4S,5R)-2-[6-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a purine derivative with potential biological significance. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a purine base linked to a hydroxymethyl oxolane moiety. Its molecular formula is C16H18ClN5O7SC_{16}H_{18}ClN_5O_7S, with a molecular weight of approximately 427.85 g/mol. The presence of the dichlorophenyl group suggests potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleotide metabolism, similar to other purine analogs.
  • Antiviral Properties : Studies indicate that purine derivatives can exhibit antiviral activities by mimicking natural substrates and interfering with viral replication processes.
  • Antitumor Activity : There is evidence suggesting that compounds with similar structures can induce apoptosis in cancer cells through the modulation of signaling pathways.

Biological Activity Data

Activity Type Effect Reference
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis
Enzyme InhibitionModulation of nucleotide metabolism

Case Studies

  • Antiviral Efficacy : A study investigated the antiviral properties of purine derivatives against influenza viruses. The results indicated that the compound significantly reduced viral titers in cell cultures, suggesting it could be a candidate for antiviral drug development.
  • Cancer Research : In vitro studies demonstrated that this compound could induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of caspases and downregulation of anti-apoptotic proteins.
  • Metabolic Pathway Interactions : Research has shown that this compound can alter metabolic pathways related to nucleotide synthesis and degradation, potentially leading to therapeutic effects in metabolic disorders.

Scientific Research Applications

Pharmacological Applications

  • Antiviral Activity :
    • Research indicates that purine derivatives exhibit antiviral properties. The compound may inhibit viral replication by interfering with nucleic acid synthesis. Studies on similar compounds have shown effectiveness against viruses such as HIV and Hepatitis C .
  • Antitumor Effects :
    • Compounds with purine structures have been studied for their antitumor effects. The specific compound may induce apoptosis in cancer cells through pathways involving DNA damage response and cell cycle arrest .
  • Enzyme Inhibition :
    • This compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. Inhibitors of enzymes like adenosine deaminase have therapeutic implications in cancer and autoimmune diseases .

Biochemical Research Applications

  • Signal Transduction Studies :
    • The compound can be utilized to study signal transduction pathways that involve purinergic receptors. Understanding these pathways is crucial for developing therapies targeting neurological disorders and inflammation .
  • Molecular Interaction Studies :
    • Its structure allows for the investigation of molecular interactions with proteins and nucleic acids. This can provide insights into the mechanism of action of similar compounds and their potential therapeutic uses.
  • Drug Development :
    • The unique chemical structure makes it a candidate for drug development aimed at treating diseases related to purine metabolism disorders.

Case Study 1: Antiviral Testing

A study tested the efficacy of various purine derivatives against HIV replication in vitro. The results indicated that compounds similar to (2R,3R,4S,5R)-2-[6-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol showed significant inhibition of viral replication at micromolar concentrations .

Case Study 2: Antitumor Activity

In a preclinical trial involving several cancer cell lines, the compound exhibited dose-dependent cytotoxicity. Flow cytometry analysis revealed that it induced apoptosis through the intrinsic pathway, suggesting its potential as an anticancer agent .

Case Study 3: Enzyme Inhibition

Research demonstrated that this compound inhibited adenosine deaminase activity in a dose-dependent manner. This inhibition led to increased levels of adenosine, which has significant implications for immune modulation in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of the target compound with analogous purine nucleosides:

Compound Name Substituents (Purine C2 Position) Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Key Features
(2R,3R,4S,5R)-2-[6-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol 2,4-Dichlorophenyl methylsulfanyl C17H17Cl2N5O4S 474.31 4 donors / 9 acceptors High lipophilicity due to dichlorophenyl group; potential for enhanced membrane permeability .
(2R,3R,4S,5R)-2-(6-amino-2-((4-aminophenethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 4-Aminophenethylamino C17H20N6O4 396.39 5 donors / 10 acceptors Increased hydrogen bonding capacity; may target adenosine receptors .
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol 2-Nitrophenyl methylsulfanyl C17H17N5O6S 419.41 3 donors / 10 acceptors Electron-withdrawing nitro group may alter binding kinetics .
(2R,3R,4S,5R)-2-[8-(4-chlorophenyl)sulfanyl-6-(diethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol 4-Chlorophenyl sulfanyl + diethylamino C20H24ClN5O4S 465.95 3 donors / 8 acceptors Bulky diethylamino group reduces steric accessibility .
8-Aminoadenosine [(2R,3R,4S,5R)-2-(6,8-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol] 8-Amino substitution C10H14N6O4 282.25 5 donors / 9 acceptors Dual amino groups enhance DNA/RNA base-pairing interactions .

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., dichlorophenyl, nitro): Increase stability and resistance to enzymatic degradation but may reduce solubility . Amino/Alkyl Groups (e.g., aminophenethyl, diethylamino): Enhance hydrogen bonding or steric hindrance, influencing target selectivity .

Hydrogen Bonding: Compounds with additional amino groups (e.g., 8-aminoadenosine) exhibit higher donor counts, favoring interactions with nucleic acids .

Lipophilicity: The dichlorophenyl and nitrophenyl derivatives show higher logP values compared to aminophenethyl analogs, suggesting improved cell membrane penetration .

Preparation Methods

Starting Materials

  • Purine Derivative: The core purine nucleus, typically synthesized via cyclization of suitably substituted precursors, such as 6-chloropurine derivatives.
  • Phenylthio Substituent: 2,4-dichlorobenzylthiol, serving as the sulfur-linked aromatic substituent.
  • Sugar Moiety: A protected or unprotected oxolane derivative, such as 1,2,3,4-tetrahydrofuran derivatives, with hydroxymethyl groups.

Key Synthetic Steps

Step Description Reagents & Conditions References/Notes
Step 1: Purine Core Synthesis Cyclization of purine precursors to form the purine ring system Typically involves condensation of formamidines or aminoimidazoles Based on literature for purine synthesis (e.g., US patent US20090203689A1)
Step 2: Functionalization at N9 N9-position functionalization with amino groups or other substituents Nucleophilic substitution with amino groups, often under basic conditions Ensures amino substitution at N9 for subsequent coupling
Step 3: Attachment of the Phenylthio Group Nucleophilic substitution of the purine N9 with 2,4-dichlorobenzylthiol Use of base (e.g., potassium carbonate) in polar aprotic solvents like DMF or DMSO at elevated temperatures Referenced in patent US20090203689A1
Step 4: Coupling with Sugar Moiety Glycosylation of the purine derivative with the oxolane derivative Activation of sugar (e.g., via halogenation or trityl protection) followed by nucleophilic attack on the purine N9 Similar to methods described in nucleoside synthesis literature
Step 5: Deprotection & Stereoselective Control Removal of protecting groups and stereoselective formation of the hydroxymethyl groups Acidic or basic hydrolysis, with stereoselectivity achieved via chiral auxiliaries or stereospecific reagents Ensures the correct (2R,3R,4S,5R) configuration

Specific Methodologies and Variations

  • Solid-Phase Synthesis: Some protocols employ solid-phase techniques to facilitate purification and stereochemical control, especially in complex nucleoside analogs.
  • Catalytic Methods: Use of palladium or other transition metal catalysts to facilitate sulfur linkages or aromatic substitutions.
  • Microwave-Assisted Synthesis: Accelerates reaction times and improves yields in key steps such as cyclization or coupling reactions.
  • Enzymatic Methods: In certain cases, enzymatic glycosylation offers stereoselectivity advantages, although more common in biological synthesis.

Representative Reaction Scheme

Purine precursor → (Cyclization & amino substitution) → Purine core with amino group
       |
       v
N9-position functionalization with phenylthio group (via nucleophilic substitution)
       |
       v
Coupling with protected oxolane sugar derivative (glycosylation)
       |
       v
Deprotection & stereoselective hydroxymethylation → Final compound with stereochemistry (2R,3R,4S,5R)

Notes on Synthesis Optimization

  • Stereochemistry Control: Achieved through chiral auxiliaries, stereoselective reagents, or enzymatic steps.
  • Yield & Purity: Purification typically involves flash chromatography, preparative HPLC, or recrystallization.
  • Reaction Monitoring: TLC, NMR, and mass spectrometry are used to confirm intermediate formation and stereochemistry.

Data Tables and Research Findings

Aspect Details References
Yield Typically ranges from 30-60% depending on step and purification Based on patent US20090203689A1
Reaction Conditions Elevated temperatures (70°C), inert atmospheres, polar aprotic solvents Patent US20090203689A1, literature on nucleoside synthesis
Chiral Control Use of chiral auxiliaries or stereospecific reagents Literature on stereoselective nucleoside synthesis
Purification Flash chromatography (70% EtOAc/Hexanes), HPLC Patent US20090203689A1

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile or neoprene gloves inspected for integrity before use, and pair with a lab coat and closed-toe footwear. Employ fume hoods for synthesis or handling steps to minimize aerosol exposure. Safety glasses and face shields (NIOSH/EN 166 certified) are mandatory during high-risk procedures like solvent evaporation . Dispose of contaminated PPE via hazardous waste protocols. Emergency showers and eyewash stations must be accessible, and spills should be neutralized with inert adsorbents (e.g., vermiculite) .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with 1^1H and 13^13C NMR to validate the molecular formula and stereochemistry. For the dichlorophenyl and sulfanyl groups, compare experimental 1^1H NMR shifts (e.g., aromatic protons at δ 7.3–7.8 ppm) with computational predictions (DFT/B3LYP/6-31G*). X-ray crystallography is critical to resolve the (2R,3R,4S,5R) configuration, particularly for the oxolane ring and purine substituents .

Q. What solvents and conditions stabilize this compound during storage?

  • Methodological Answer : Store lyophilized aliquots at -20°C in amber vials under argon to prevent hydrolysis of the sulfanyl group. For solutions, use anhydrous DMSO or acetonitrile (0.1% triethylamine stabilizer) to suppress oxidative degradation. Avoid aqueous buffers below pH 6.5, as the purine moiety may undergo protonation, altering solubility .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., conflicting NOE correlations) be resolved for this compound?

  • Methodological Answer : Perform variable-temperature NMR (VT-NMR) to assess dynamic effects influencing NOE signals. If ambiguity persists, synthesize isotopically labeled analogs (e.g., 15^{15}N-purine) to enhance signal resolution in 2D experiments (HSQC, HMBC). Cross-validate with circular dichroism (CD) to confirm stereochemical assignments .

Q. What strategies optimize yield in the critical Suzuki-Miyaura coupling step for this compound?

  • Methodological Answer : Screen Pd catalysts (e.g., Pd(OAc)2_2/SPhos) and bases (K3_3PO4_4 vs. Cs2_2CO3_3) in anhydrous THF/toluene mixtures. Microwave-assisted synthesis (100°C, 30 min) improves coupling efficiency for the dichlorophenyl group. Monitor reaction progress via TLC (silica, 5% MeOH/CH2_2Cl2_2) and isolate the product via flash chromatography with gradient elution (hexane:EtOAc 4:1 to 1:2) .

Q. How does the sulfanyl-dichlorophenyl substitution impact binding affinity to P2Y purinergic receptors?

  • Methodological Answer : Conduct competitive radioligand binding assays (e.g., 3^3H-AR-C67085 displacement) using HEK293 cells expressing human P2Y12_{12}. Compare IC50_{50} values against unsubstituted analogs to quantify the contribution of the dichlorophenyl-sulfanyl moiety. Molecular docking (AutoDock Vina) into P2Y12_{12}’s orthosteric site (PDB: 4NTJ) can identify hydrophobic interactions with Phe184 and Tyr259 .

Q. What in vitro assays are suitable for assessing metabolic stability in hepatic models?

  • Methodological Answer : Use primary human hepatocytes or HepG2 cells incubated with 10 µM compound for 0–24 hrs. Quantify parent compound depletion via LC-MS/MS (ESI+ mode, m/z 465.954 → 348.2 transition). Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways. Phase II metabolism (glucuronidation) can be assessed using UDPGA-supplemented microsomes .

Q. How can computational modeling predict off-target interactions with kinase domains?

  • Methodological Answer : Perform pharmacophore screening against the KLIFS kinase database using Schrödinger’s Phase. Dock the compound into ATP-binding pockets of kinases with high purine affinity (e.g., CDK2, EGFR) via induced-fit docking (IFD). Validate predictions with kinase profiling assays (Eurofins KinaseProfiler™) at 1 µM concentration .

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